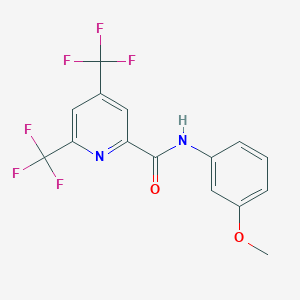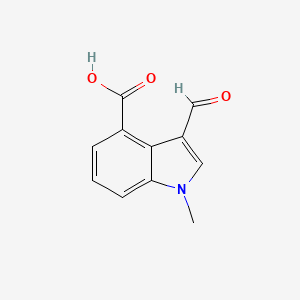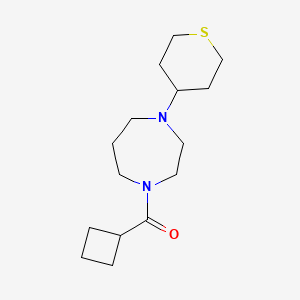
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize the production process .
化学反应分析
Types of Reactions
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted pyridine derivatives .
科学研究应用
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of agrochemicals and materials with enhanced properties
作用机制
The mechanism of action of N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups in the compound enhance its ability to bind to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can inhibit or activate certain enzymes or receptors .
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and carboxamides, such as:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- 4-chloro-3-(trifluoromethyl)phenylcarbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide .
Uniqueness
What sets N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both methoxyphenyl and trifluoromethyl groups enhances its stability and activity, making it a valuable compound for various applications .
属性
IUPAC Name |
N-(3-methoxyphenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O2/c1-25-10-4-2-3-9(7-10)22-13(24)11-5-8(14(16,17)18)6-12(23-11)15(19,20)21/h2-7H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYGKFMECCXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2592335.png)
![3-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2592337.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
![N-(3-ethoxypropyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2592341.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(2-phenoxyacetyl)amino]propanamide](/img/structure/B2592342.png)

![1-[5-(4-Aminophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B2592348.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)
![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)
![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)
![4-[(1E)-{[(2-amino-4-methyl-1,3-thiazol-5-yl)formamido]imino}methyl]benzoic acid](/img/structure/B2592355.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B2592356.png)
